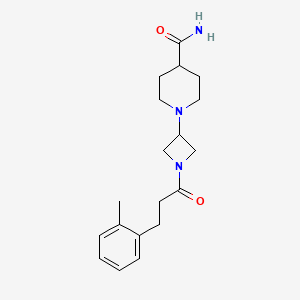
1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure and potential pharmacological applications. This compound, identified by its CAS number 2034292-87-8, features a unique combination of piperidine and azetidine moieties, which may confer significant biological activity. Understanding its biological properties is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H27N3O2, with a molecular weight of approximately 329.4 g/mol. The compound's structure includes:
- Azetidine ring : Contributes to the compound's stability and reactivity.
- Piperidine moiety : Often associated with various biological activities, including receptor modulation.
- o-Tolyl group : May influence the compound's interaction with biological targets.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
1. Receptor Modulation
Research has demonstrated that related compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), particularly mGluR2. These interactions suggest potential applications in treating neurological disorders such as anxiety and schizophrenia .
2. Anticancer Properties
Compounds with similar structural features have shown promise in inhibiting the growth of cancer cells. For instance, studies have reported that certain azetidine derivatives can effectively suppress mutant EGFR protein activity, which is crucial in various cancers . This positions this compound as a candidate for further investigation in oncology.
3. Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties, particularly against enzymes involved in inflammatory pathways. Inhibition of these enzymes could lead to anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of structurally related compounds:
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to specific receptors : Modulating their activity and influencing downstream signaling pathways.
- Interacting with enzymes : Altering their function to reduce pathological processes such as inflammation or tumor growth.
Eigenschaften
IUPAC Name |
1-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-4-2-3-5-15(14)6-7-18(23)22-12-17(13-22)21-10-8-16(9-11-21)19(20)24/h2-5,16-17H,6-13H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGUXJJKRCTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













